1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
Description
This compound features a methanesulfonamide core with a 2-chlorophenyl group at the sulfonyl moiety and a 1-ethyl-2-oxoindolin-5-yl substituent at the nitrogen.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-8-7-14(9-13(16)10-17(20)21)19-24(22,23)11-12-5-3-4-6-15(12)18/h3-9,19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHESPHCWEKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound classified within the sulfonamide family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The presence of the indolinone moiety suggests diverse pharmacological properties, making it a subject of ongoing research.
Chemical Structure and Properties
The compound's structural formula can be expressed as follows:
- IUPAC Name : 1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
- Molecular Formula : C17H17ClN2O3S
- Molecular Weight : 364.84 g/mol
Structural Features
| Feature | Description |
|---|---|
| Sulfonamide Group | Known for antimicrobial activity and enzyme inhibition. |
| Indolinone Moiety | Associated with various therapeutic effects, including antitumor and anti-inflammatory activities. |
| Chlorophenyl Substituent | May enhance lipophilicity and biological interactions. |
The unique combination of these structural elements contributes to the compound's potential efficacy as a therapeutic agent.
The biological activity of 1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is primarily attributed to its ability to mimic natural substrates, thereby inhibiting enzyme activity. This action can disrupt essential biological processes in microorganisms or cancer cells, leading to therapeutic effects.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Antitumor Activity
Studies have shown that compounds with indolinone structures often exhibit cytotoxic effects against various cancer cell lines. The specific activity of 1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide against tumor cells remains an area of active investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed promising results against resistant strains of bacteria, suggesting that 1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide may possess similar capabilities.
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines have indicated that compounds with the indolinone structure can induce apoptosis, leading to cell death. Further research is needed to quantify the specific cytotoxic effects of this compound.
- In Vivo Studies : Preliminary animal studies have suggested potential therapeutic benefits in models of infection and cancer, although detailed investigations are required to fully understand the pharmacodynamics and pharmacokinetics involved.
Comparative Analysis with Similar Compounds
To illustrate the uniqueness and potential advantages of 1-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide | Chlorophenyl group at position 3 | Different binding affinities due to substitution pattern |
| N-(1-methyl-2-oxoindolin-5-yl)-1-(4-chlorophenyl)methanesulfonamide | Methyl group instead of ethyl | Potential differences in metabolic stability |
| N-(1-propyl-2-oxoindolin-5-y)-1-(3-fluorophenyl)methanesulfonamide | Propyl group at position 1 | Variations in lipophilicity affecting bioavailability |
Comparison with Similar Compounds
Structural Analog: 1-(2-Chlorophenyl)-N-(2-Fluoro-5-Methylphenyl)Methanesulfonamide (Y207-5369)
Key Differences :
- Substituent on Nitrogen : The indolin group in the target compound is replaced by a 2-fluoro-5-methylphenyl group in Y207-5369 .
- Metabolic Stability : The ethyl group on the indolin may slow oxidative metabolism compared to the fluorine and methyl groups in Y207-5369, which are prone to phase I modifications .
Complex Heterocyclic Analog: (S)—N-(7-(2-(1-Amino-2-(3,5-Difluorophenyl)Ethyl)-5-(2-Chlorophenyl)Pyridin-3-yl)-4-Chloro-1-Methyl-1H-Indazol-3-yl)Methanesulfonamide (181A)
Key Differences :
- Core Structure : Compound 181A incorporates a pyridine-indazole system, whereas the target compound uses an indolin scaffold .
- Bioactivity : The pyridine-indazole framework in 181A is associated with kinase inhibition (implied by its complex structure), while the indolin group in the target compound may favor interactions with serotonin or dopamine receptors, common targets for indole derivatives.
- Synthesis Complexity : 181A requires multi-step functionalization of pyridine and indazole rings, contrasting with the target compound’s simpler sulfonamide coupling to an indolin precursor .
Tabulated Comparison of Key Features
Pharmacological Implications
While direct activity data for the target compound are absent, structural analogs suggest:
- Target Compound : The indolin moiety may confer selectivity for neurological targets (e.g., 5-HT receptors) due to structural resemblance to tryptamine derivatives.
- Y207-5369 : The fluorinated aryl group could enhance blood-brain barrier penetration, making it suitable for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
